环辛-1,5-二烯;六氟锑酸根(1-);铑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

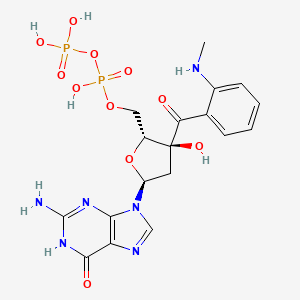

“Cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium” is a complex compound. The “Cycloocta-1,5-diene” part refers to a cyclic hydrocarbon with the chemical formula C8H12 . It is a colorless liquid with a strong odor . The compound serves as a ligand in organometallic chemistry .

Synthesis Analysis

1,5-Cyclooctadiene can be prepared by dimerization of butadiene in the presence of a nickel catalyst . The compound is useful for hydrogenation and isomerization reactions . It is also employed as a precursor for asymmetric hydrogenations .Molecular Structure Analysis

The molecular formula of “Cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium” is C16H24F6RhSb. The structure of the compound is complex and involves multiple elements including carbon, hydrogen, fluorine, rhodium, and antimony.Chemical Reactions Analysis

1,5-Cyclooctadiene reacts with borane to give 9-borabicyclo[3.3.1]nonane . It adds SCl2 (or similar reagents) to give 2,6-dichloro-9-thiabicyclo[3.3.1]nonane . The resulting dichloride can be further modified as the di azide or di cyano derivative in a nucleophilic substitution .Physical And Chemical Properties Analysis

1,5-Cyclooctadiene has a molar mass of 108.184 g·mol−1 . It is a colorless liquid with a density of 0.882 g/mL . The compound has a melting point of -69 °C and a boiling point of 150 °C .科学研究应用

Hydrogenation Catalyst

“Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate” is used as a hydrogenation catalyst . In this role, it facilitates the addition of hydrogen (H2) to other molecules during chemical reactions.

[3+2] Cycloaddition

This compound is used as a catalyst for [3+2] cycloaddition reactions . These reactions are a type of cycloaddition that forms a five-membered ring from a compound with a double or triple bond (the ‘3’ component) and a compound with a double bond (the ‘2’ component).

Preparation of Chiral Phosphorus Ligands

“Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate” is used in the preparation of diastereomeric chiral phosphorus mon- and bidentate diamidophosphite ligands based on dianydromannitol . These ligands are used in asymmetric metallocomplex catalysis, which is a type of catalysis that can produce chiral molecules, molecules that are not superimposable on their mirror images.

C-C Bond-Forming Hydrogenation

This compound is also used in C-C bond-forming hydrogenation . This is a type of reaction where a carbon-carbon bond is formed at the same time as a hydrogenation reaction.

Enantioselective Hydrogenation

“Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate” shows an important application for enantioselective hydrogenation . This is a type of chemical reaction where one enantiomer of a chiral molecule is preferentially produced over the other.

Enantioselective Hydrosilylation

This compound is also used in enantioselective hydrosilylation . This is a type of chemical reaction where one enantiomer of a chiral molecule is preferentially produced during the addition of silicon-hydrogen bonds to other molecules.

安全和危害

属性

IUPAC Name |

cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.6FH.Rh.Sb/c2*1-2-4-6-8-7-5-3-1;;;;;;;;/h2*1-2,7-8H,3-6H2;6*1H;;/q;;;;;;;;;+5/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPLJWNAXJRVRK-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.F[Sb-](F)(F)(F)(F)F.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24F6RhSb- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16689296 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。